MAO-B vs. MAO-A Isoform Selectivity Comparison with Structurally Related Dihydroquinolinones
The free base of the target compound (3,3-dimethyl-2,3-dihydroquinolin-4(1H)-one) displayed moderate inhibitory activity against human MAO-B with an IC50 of 1.13 µM (1,130 nM), while showing negligible inhibition of MAO-A (IC50 > 100,000 nM), yielding a selectivity ratio of >88-fold for MAO-B over MAO-A [1]. In contrast, the structurally related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reported as a weak MAO-A inhibitor (IC50 = 183 µM) with no effect on MAO-B, demonstrating a completely inverted selectivity profile . This inversion of isoform selectivity, driven by the 3,3-dimethyl substitution and the absence of a C7 hydroxyl group, highlights the critical impact of the substitution pattern on target engagement.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM; Selectivity ratio > 88-fold toward MAO-B |
| Comparator Or Baseline | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: MAO-A IC50 = 183,000 nM; MAO-B: no inhibition |
| Quantified Difference | Inverted isoform selectivity (MAO-B selective vs. MAO-A selective); > 88-fold selectivity for target compound vs. no MAO-B activity for comparator |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine conversion to 4-hydroxyquinoline; fluorescence detection; 20 min incubation |
Why This Matters
For research programs targeting MAO-B (e.g., Parkinson's disease), the target compound provides a rare MAO-B-selective dihydroquinolinone starting point, whereas the 7-hydroxy analog would be entirely unsuitable.
- [1] BindingDB, Entry BDBM50401981 (CHEMBL1575961). Affinity Data: IC50 MAO-B = 1.13E+3 nM; IC50 MAO-A > 1.00E+5 nM. Curated by ChEMBL from Northeast Ohio Medical University. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
